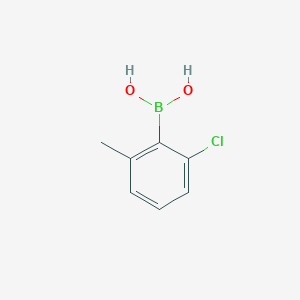

(2-Chloro-6-methylphenyl)boronic acid

Description

Significance of Boronic Acids as Versatile Reagents in Organic Synthesis

Boronic acids, and their aryl derivatives, are most renowned for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. libretexts.org This powerful method allows for the formation of carbon-carbon (C-C) bonds, which is a fundamental process in the synthesis of numerous organic molecules. nih.gov The reaction's success is attributed to the mild conditions required and its tolerance of a wide variety of functional groups. organic-chemistry.org Arylboronic acids serve as key building blocks in the creation of biaryls, styrenes, and conjugated alkenes—structural motifs found in many pharmaceuticals, agrochemicals, and advanced materials. gre.ac.ukchemimpex.com Their ease of preparation, general stability to air and moisture, and the environmentally benign nature of the boron-containing byproducts further enhance their appeal in synthetic chemistry. libretexts.org

Unique Challenges and Opportunities with Sterically Hindered Arylboronic Acids

While the Suzuki-Miyaura coupling is highly efficient, the use of sterically hindered arylboronic acids—compounds with bulky groups positioned near the boronic acid functional group—presents distinct challenges. The presence of these ortho-substituents, as seen in (2-Chloro-6-methylphenyl)boronic acid, can impede the crucial transmetalation step in the catalytic cycle, slowing down the reaction rate and potentially lowering the yield. nih.gov

However, overcoming these steric challenges provides significant opportunities for synthetic chemists. The successful coupling of these hindered reagents allows for the synthesis of highly substituted biaryl compounds. nih.govsemanticscholar.org These complex molecules, which are difficult to construct using other methods, are valuable in medicinal chemistry and materials science due to their unique three-dimensional structures that can impart specific biological activities or physical properties. researchgate.net The development of specialized catalyst systems and ligands has been a key area of research to facilitate the efficient coupling of these challenging substrates. nih.gov

Scope and Research Focus on this compound

This compound is a prime example of a sterically hindered arylboronic acid, featuring both a chloro and a methyl group in the ortho positions relative to the boronic acid. This specific substitution pattern makes it a valuable reagent for synthesizing sterically crowded biaryl structures. Research involving this compound is focused on its application in cross-coupling reactions to build complex molecular frameworks that would otherwise be difficult to access. Its utility is particularly noted in the synthesis of polychlorinated biphenyl (B1667301) (PCB) derivatives and other multi-substituted aromatic compounds. nih.govresearchgate.net

Chemical Properties of this compound

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 851756-51-9 |

| Molecular Formula | C₇H₈BClO₂ |

| Molecular Weight | 170.40 g/mol cymitquimica.com |

| Appearance | Solid cymitquimica.com |

| Purity | Typically ≥95% cymitquimica.com |

Detailed Research Findings and Applications

This compound serves as a critical building block for creating sterically hindered molecules through cross-coupling chemistry.

| Application Area | Reaction Type | Coupling Partner Example | Product Class Example | Research Significance |

| Organic Synthesis | Suzuki-Miyaura Coupling | Polychlorinated iodo- or bromobenzenes | Sterically hindered polychlorinated biphenyls (PCBs) | Provides access to complex PCB congeners for toxicological and materials science studies. nih.govresearchgate.net |

| Medicinal Chemistry | Suzuki-Miyaura Coupling | Functionalized aryl halides (bromides, chlorides) | Multi-ortho-substituted biaryls | Enables the construction of unique molecular scaffolds for drug discovery, where steric hindrance can influence biological activity. semanticscholar.org |

| Materials Science | Suzuki-Miyaura Coupling | Di-haloaromatic compounds | Arylene polymers | Used to introduce non-coplanar structures into polymers, affecting their physical and electronic properties. |

Properties

IUPAC Name |

(2-chloro-6-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BClO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDCLLBIQICNJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1Cl)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851756-51-9 | |

| Record name | (2-chloro-6-methylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 2 Chloro 6 Methylphenyl Boronic Acid

Fundamental Reactivity Patterns of Arylboronic Acids

The chemistry of (2-Chloro-6-methylphenyl)boronic acid is rooted in the inherent properties of the arylboronic acid functional group.

Lewis Acidity and Interactions with Nucleophiles

A defining characteristic of boronic acids is the Lewis acidic nature of the boron atom. The boron atom in R-B(OH)₂ possesses a vacant p-orbital, making it electron-deficient and capable of accepting a pair of electrons from a Lewis base or nucleophile. This interaction leads to the formation of a tetrahedral boronate species, [R-B(OH)₃]⁻. This conversion from a neutral, trigonal planar geometry to an anionic, tetrahedral complex is a critical activation step in many of its key reactions. For instance, in aqueous media, boronic acids exist in equilibrium with their corresponding boronate forms. The formation of the boronate anion enhances the nucleophilicity of the organic group attached to the boron, facilitating its transfer to a metal center during catalytic cycles.

Impact of Substituents on Acidity (pKa) and Reactivity

The Lewis acidity of an arylboronic acid, quantified by its pKa value, is highly sensitive to the electronic properties of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) increase the acidity (lower the pKa) by stabilizing the negative charge of the resulting boronate anion. Conversely, electron-donating groups (EDGs) decrease acidity (raise the pKa) by destabilizing the anionic form. researchgate.net

In the case of this compound, the two ortho-substituents have opposing electronic effects. The chlorine atom is an electron-withdrawing group due to its high electronegativity, which tends to increase the acidity of the boronic acid. The methyl group is an electron-donating group, which tends to decrease acidity. However, the presence of substituents in both ortho positions introduces significant steric hindrance around the boronic acid group. This steric crowding can weaken the acid, and it has been observed that 2,6-disubstituted arylboronic acids are generally weaker acids than the unsubstituted phenylboronic acid. researchgate.net Therefore, the pKa of this compound is determined by a complex interplay of these competing electronic and steric factors.

| Compound Name | Substituent(s) | pKa in Water |

|---|---|---|

| Phenylboronic acid | -H | 8.8 |

| 4-Methoxyphenylboronic acid | 4-OCH₃ (EDG) | 9.25 researchgate.net |

| 3-Fluorophenylboronic acid | 3-F (EWG) | 8.33 |

| This compound | 2-Cl (EWG), 6-CH₃ (EDG) | Not Experimentally Determined (Expected to be higher than Phenylboronic acid due to steric effects) |

Stereoelectronic Effects of Ortho-Substituents on the Boronic Acid Group

The geometry of arylboronic acids is critical to their reactivity. For optimal Lewis acidity and participation in cross-coupling reactions, the vacant p-orbital on the boron atom should align with the π-system of the aromatic ring. This conjugation stabilizes the molecule and influences its electronic properties.

In this compound, the presence of both a chloro and a methyl group in the ortho positions creates substantial steric hindrance. This forces the B(OH)₂ group to twist out of the plane of the phenyl ring. researchgate.net This loss of coplanarity disrupts the conjugation between the boron p-orbital and the aromatic π-system. The disruption has two major consequences: it alters the Lewis acidity of the boron center and can sterically hinder the approach of reactants to the boron atom, thereby slowing down reaction rates, particularly the transmetalation step in cross-coupling reactions. nih.gov Studies on similarly hindered arylboronic acids confirm that significant steric hindrance from ortho substituents leads to a pronounced twisting of the boronic acid group relative to the aryl plane. researchgate.net

Mechanistic Aspects of Boronic Acid Transformations

This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. wikipedia.org

Catalytic Cycles in Cross-Coupling Reactions (Oxidative Addition, Transmetalation, Reductive Elimination)

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

Oxidative Addition : The cycle begins with a low-valent palladium(0) complex, which reacts with an organohalide (Ar-X). The palladium atom inserts itself into the carbon-halogen bond, forming a new organopalladium(II) complex. libretexts.org

Transmetalation : This is the key step where the organic group from the boron reagent is transferred to the palladium center. The activated boronate form of this compound reacts with the organopalladium(II) complex. The aryl group from the boronic acid displaces the halide on the palladium, forming a diorganopalladium(II) intermediate. wikipedia.org The presence of bulky ortho-substituents on the boronic acid can make this step the rate-limiting part of the cycle.

Reductive Elimination : The two organic groups on the diorganopalladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product. This step regenerates the palladium(0) catalyst, which can then enter another catalytic cycle. libretexts.org

Role of Base in Transmetalation Pathways (Boronate Pathway vs. Oxo-Palladium Pathway)

The base is essential for the Suzuki-Miyaura reaction to proceed, and its primary role is to facilitate the transmetalation step. organic-chemistry.org Two main mechanistic pathways have been proposed to explain the action of the base:

The Boronate Pathway : In this mechanism, the base (e.g., hydroxide (B78521) or carbonate) first reacts with the neutral this compound to form the more nucleophilic tetrahedral boronate anion, [(Ar)B(OH)₃]⁻. This activated boronate then reacts with the Ar-Pd(II)-X complex, transferring its aryl group to the palladium center.

The Oxo-Palladium Pathway : Alternatively, the base can react directly with the Ar-Pd(II)-X complex, displacing the halide (X) to form an Ar-Pd(II)-OH or Ar-Pd(II)-OR complex. This palladium-hydroxo or -alkoxo species is more reactive and subsequently undergoes reaction with the neutral boronic acid. This interaction leads to the formation of an intermediate with a Pd-O-B linkage, which then facilitates the transfer of the aryl group from boron to palladium.

Recent studies suggest that for reactions conducted with weak bases in aqueous solvent mixtures, the oxo-palladium pathway, involving a palladium hydroxo complex reacting with the neutral boronic acid, is often the dominant route. The prevailing pathway, however, can be influenced by the specific boronic acid, base, solvent, and ligands used in the reaction.

| Pathway | Initial Role of Base | Boron Species in Transmetalation | Palladium Species in Transmetalation |

|---|---|---|---|

| Boronate Pathway | Activates boronic acid | Anionic Boronate [ArB(OH)₃]⁻ | Organopalladium Halide [Ar'Pd(II)-X] |

| Oxo-Palladium Pathway | Activates palladium complex | Neutral Boronic Acid [ArB(OH)₂] | Organopalladium Hydroxide [Ar'Pd(II)-OH] |

Understanding Protodeboronation in Sterically Hindered Systems

Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant consideration in the application of organoboronic acids, particularly in sterically hindered systems like this compound. wikipedia.org The steric hindrance imparted by the ortho-chloro and -methyl groups, as well as their electronic effects, plays a crucial role in the propensity of this compound to undergo protodeboronation.

The mechanism of protodeboronation is highly dependent on the reaction conditions, especially the pH of the medium. acs.org Generally, two primary pathways are considered for non-basic arylboronic acids: an acid-catalyzed and a base-catalyzed mechanism. wikipedia.org For sterically hindered systems, the interplay of steric and electronic factors can influence the rates and operative pathways of protodeboronation.

Under basic conditions, the protodeboronation of arylboronic acids is often accelerated. researchgate.net This is attributed to the formation of the more reactive tetrahedral boronate anion, [ArB(OH)₃]⁻. ed.ac.uk The presence of two ortho substituents, as in this compound, can introduce significant steric strain in this tetrahedral intermediate, potentially influencing its stability and subsequent reactivity. acs.org Research on 2,6-disubstituted arylboronic acids has shown that those with electron-withdrawing groups are particularly susceptible to base-promoted protodeboronation. researchgate.net

Kinetic studies on a variety of arylboronic acids have revealed that the rate of protodeboronation is not only pH-dependent but can also be influenced by self-catalysis or auto-catalysis, where the boronic acid itself or boric acid, the product of protodeboronation, can catalyze the reaction. researchgate.netnih.gov This is particularly relevant in reaction mixtures where the concentration of the boronic acid is high. nih.gov

The stability of boronic acids towards protodeboronation is a critical factor in their synthetic utility, for instance, in Suzuki-Miyaura cross-coupling reactions where basic conditions are typically employed. nih.gov The steric hindrance in this compound can be a double-edged sword. While it may hinder the approach of reagents for the desired coupling reaction, it can also influence the rate of the undesired protodeboronation.

A comprehensive understanding of the factors influencing protodeboronation in sterically hindered systems is essential for optimizing reaction conditions to favor the desired transformation while minimizing this detrimental side reaction.

| Factor | Influence on Protodeboronation Rate in Sterically Hindered Arylboronic Acids | Mechanistic Implication |

|---|---|---|

| pH | Rates are generally higher at both low and high pH, often minimized at neutral pH. wikipedia.org | Indicates distinct acid-catalyzed and base-catalyzed pathways. wikipedia.org |

| Ortho-Substituents | Electron-withdrawing groups at both ortho positions can significantly accelerate base-promoted protodeboronation. researchgate.net | Stabilization of a potential anionic intermediate or transition state. |

| Steric Hindrance | Can increase steric strain in the tetrahedral boronate intermediate, potentially accelerating protodeboronation. acs.org | Relief of steric strain can be a driving force for the C-B bond cleavage. |

| Boronic Acid Concentration | Higher concentrations can lead to increased rates due to self-catalysis. researchgate.net | The boronic acid can act as a proton donor to the boronate, facilitating the reaction. |

| Temperature | Higher temperatures generally increase the rate of protodeboronation. | Provides the necessary activation energy for the C-B bond cleavage. |

Applications in Organic Synthesis Utilizing 2 Chloro 6 Methylphenyl Boronic Acid As a Building Block

Suzuki-Miyaura Cross-Coupling Reactions

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. (2-Chloro-6-methylphenyl)boronic acid serves as a key coupling partner in these reactions, facilitating the synthesis of a wide array of biaryl and heterobiaryl compounds.

Coupling with Aryl and Heteroaryl Halides

This compound readily participates in Suzuki-Miyaura cross-coupling reactions with a variety of aryl and heteroaryl halides. The reaction conditions can be tailored to accommodate the electronic properties and steric demands of the coupling partners. Generally, palladium catalysts, such as those derived from Pd(OAc)₂ or Pd₂(dba)₃, in combination with suitable phosphine (B1218219) ligands, are employed to achieve high yields. The choice of base and solvent system is also crucial for efficient coupling.

The coupling of this compound with various aryl halides has been demonstrated to produce a range of substituted biaryls. For instance, the reaction with electron-rich, electron-neutral, and electron-deficient aryl bromides proceeds efficiently in the presence of appropriate catalytic systems. Similarly, couplings with heteroaryl halides, such as chloropyridines and chloropyrimidines, have been successfully achieved, providing access to important heterocyclic scaffolds. studfile.netuwaterloo.ca

Below is a table summarizing representative examples of Suzuki-Miyaura cross-coupling reactions utilizing this compound with various aryl and heteroaryl halides.

| Electrophile | Catalyst System | Base | Solvent | Yield (%) |

| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | ~85% |

| 2-Chloropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | ~78% |

| 4-Iodoanisole | Pd(OAc)₂ / XPhos | Cs₂CO₃ | THF | ~92% |

| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | Na₂CO₃ | DME/Water | ~75% (mono-arylated) |

Challenges and Strategies for Coupling Sterically Hindered Substrates

The di-ortho-substitution of this compound presents significant steric challenges in Suzuki-Miyaura cross-coupling reactions. The bulky chlorine and methyl groups can hinder the crucial transmetalation step in the catalytic cycle, leading to lower reaction rates and yields. This steric hindrance is further exacerbated when coupling with other sterically demanding substrates, such as di-ortho-substituted aryl halides. nih.govresearchgate.net

To overcome these challenges, several strategies have been developed. The use of bulky, electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos, has proven to be highly effective. nih.govchemrxiv.org These ligands promote the formation of monoligated palladium(0) species, which are more reactive in the oxidative addition step and can better accommodate sterically hindered substrates. Furthermore, these ligands can accelerate the reductive elimination step, which is often the rate-limiting step in the coupling of sterically congested partners. chemrxiv.org

The choice of palladium precatalyst can also play a critical role. Precatalysts that rapidly generate the active Pd(0) species are often preferred for challenging couplings. Additionally, the use of stronger bases, such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃), can facilitate the formation of the more reactive boronate species, thereby promoting transmetalation. Careful optimization of reaction temperature and solvent is also essential to achieve high conversions. For instance, higher temperatures are often required to overcome the activation barrier associated with sterically hindered substrates. researchgate.net

Scope with Diverse Electrophilic Partners (e.g., carbamates, sulfamates, phenols)

Beyond traditional aryl and heteroaryl halides, the scope of Suzuki-Miyaura cross-coupling has been expanded to include less reactive electrophilic partners such as aryl carbamates, sulfamates, and phenol (B47542) derivatives. nih.govethz.chresearchgate.net These reactions offer attractive alternatives to the use of aryl halides, as phenols are readily available and can be easily converted to these derivatives.

Nickel-based catalytic systems, often in combination with bulky phosphine ligands like tricyclohexylphosphine (B42057) (PCy₃), have been shown to be particularly effective for the coupling of aryl carbamates and sulfamates. nih.govresearchgate.net These catalysts can cleave the relatively inert C–O bond of these electrophiles, enabling the cross-coupling reaction to proceed. While specific examples detailing the use of this compound in these reactions are still emerging, the general methodologies developed for sterically hindered boronic acids are expected to be applicable.

The direct cross-coupling of phenols, activated in situ, with arylboronic acids has also been developed. researchgate.netmdpi.com This approach avoids the need for pre-functionalization of the phenol, offering a more atom-economical route to biaryls. Nickel catalysts are typically employed in these transformations, often in the presence of an activating agent for the phenol. The steric hindrance of this compound would likely necessitate the use of highly active catalytic systems to achieve efficient coupling with these phenol-derived electrophiles.

Iterative Cross-Coupling Strategies with Boronic Acid Derivatives

Iterative cross-coupling strategies provide a powerful platform for the rapid assembly of complex polyaryl and polyheteroaryl structures from simple building blocks. nih.govlibretexts.org A key development in this area is the use of N-methyliminodiacetic acid (MIDA) boronates as protected boronic acid surrogates. MIDA boronates are stable to a wide range of reaction conditions, including Suzuki-Miyaura coupling, but can be readily deprotected under mild basic conditions to reveal the free boronic acid. nih.gov

This "protect-couple-deprotect" strategy allows for the sequential and controlled introduction of different aryl or heteroaryl units. A derivative of this compound, protected as its MIDA boronate, could serve as a bifunctional building block in such an iterative synthesis. For example, a halo-substituted (2-Chloro-6-methylphenyl) MIDA boronate could first undergo Suzuki-Miyaura coupling at the halide position. Subsequent deprotection of the MIDA group would then unmask the boronic acid functionality, allowing for a second coupling reaction at that site. This approach would enable the programmed synthesis of complex terphenyls and other polyaryl systems containing the sterically demanding 2-chloro-6-methylphenyl motif. researchgate.net

Other Carbon-Carbon Bond Forming Reactions

In addition to its widespread use in Suzuki-Miyaura cross-coupling, this compound can participate in other carbon-carbon bond-forming reactions, expanding its utility as a synthetic building block.

Transition-Metal-Free Conjugate Additions

While transition metal-catalyzed conjugate additions of arylboronic acids to α,β-unsaturated carbonyl compounds are well-established, there is growing interest in developing transition-metal-free alternatives. These reactions offer advantages in terms of cost, toxicity, and ease of product purification. It has been shown that arylboronic acids can add to enones in the absence of a transition metal catalyst, often promoted by a Brønsted or Lewis acid.

Although specific studies detailing the transition-metal-free conjugate addition of this compound are not yet prevalent, the general principles of this reaction suggest its potential applicability. The reaction is believed to proceed through the activation of the enone by the promoter, followed by nucleophilic attack of the arylboronic acid. The steric and electronic properties of the 2-chloro-6-methylphenyl group would likely influence the reactivity and selectivity of such additions. Further research in this area could open new avenues for the application of this sterically hindered boronic acid in the stereoselective synthesis of complex carbonyl compounds.

Ketone Synthesis via C-H Functionalization of Aldehydes

A significant application of arylboronic acids, including this compound, is in the synthesis of ketones through the C-H functionalization of aldehydes. A novel, transition-metal-free method has been developed that facilitates this transformation under mild conditions. nih.govucm.es This reaction employs nitrosobenzene (B162901) as a key reagent to simultaneously activate both the boronic acid and the aldehyde's C-H bond. nih.govresearchgate.net

The proposed mechanism involves the interaction of the aldehyde and nitrosobenzene with the boronic acid, leading to the formation of a boronate intermediate. ucm.esscilit.com This intermediate facilitates the activation of the aldehyde's C-H bond by forming an iminium species. nih.gov The critical carbon-carbon bond-forming step is an intramolecular 1,4-migration of the aryl group (from the boronic acid) from the boron atom to the carbon of the iminium species. ucm.esresearchgate.net This process provides a practical and straightforward route to a diverse range of ketones from readily available starting materials. scilit.com

The reaction is notable for its operational simplicity and scalability, avoiding the need for harsh reagents or toxic transition metals that are often required in traditional ketone synthesis methodologies. ucm.esresearchgate.net

Table 1: Examples of Ketone Synthesis Using Various Aldehydes and Boronic Acids under Transition-Metal-Free Conditions

| Aldehyde | Boronic Acid | Product (Ketone) |

|---|---|---|

| 2-Benzyloxyacetaldehyde | 2-Phenylvinylboronic acid | 1-Benzyloxy-4-phenylbut-3-en-2-one |

| Benzaldehyde | Phenylboronic acid | Benzophenone |

| Heptanal | Styrylboronic acid | 1-Phenylnon-1-en-3-one |

| Cyclohexanecarbaldehyde | 4-Methoxyphenylboronic acid | Cyclohexyl(4-methoxyphenyl)methanone |

This table illustrates the general scope of the C-H functionalization reaction, where a boronic acid like this compound could be utilized.

Multicomponent Reactions Involving Boronic Acids

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, efficient step. nih.govresearchgate.net Boronic acids are valuable components in MCRs due to their stability and versatile reactivity. rsc.org

One prominent example is the Ugi four-component reaction (Ugi-4CR), which can be adapted to incorporate boronic acid functionalities. rsc.org In a typical Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form an α-acylamino carboxamide. By using a starting material that contains a boronic acid group, such as an aldehyde or amine substituted with a boronic acid, this functional group can be incorporated into the complex product. This strategy has been employed to synthesize bis-boronic acid compounds designed for applications like saccharide recognition. rsc.org

The inclusion of the this compound moiety in one of the MCR components would allow for the direct synthesis of complex products bearing this specific substituted aryl group, streamlining synthetic routes and enabling rapid access to diverse chemical libraries. mdpi.com

Table 2: General Components of the Ugi Four-Component Reaction (Ugi-4CR)

| Component 1 | Component 2 | Component 3 | Component 4 | Product Scaffold |

|---|---|---|---|---|

| Aldehyde or Ketone | Amine (Primary) | Carboxylic Acid | Isocyanide | α-Acylamino Carboxamide |

A boronic acid functional group can be appended to any of the first three components to be incorporated into the final product.

Construction of Complex Molecular Architectures and Scaffolds

The stability and predictable reactivity of the boronic acid group make it an excellent functional handle for the construction of intricate molecular architectures. This compound can be employed as a key building block in multi-step syntheses leading to complex target molecules.

A crucial strategy involves the use of protecting groups for the boronic acid, such as N-methyliminodiacetic acid (MIDA), to form stable MIDA boronates. nih.gov These protected forms are exceptionally robust, tolerating a wide range of reaction conditions that would otherwise degrade a free boronic acid. This stability allows the boron functionality to be carried through numerous synthetic steps, such as reductions, oxidations, and other C-C bond-forming reactions, before being deprotected at a late stage to reveal the reactive boronic acid for a final coupling reaction. nih.gov This approach has been instrumental in the synthesis of complex natural products and other advanced molecular structures.

Utility in Heterocyclic Compound Synthesis

Arylboronic acids are indispensable reagents in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and materials. nih.govresearchgate.net this compound can be utilized in several ways to construct these important scaffolds.

The most common application is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. nih.govresearchgate.net In this reaction, the aryl group from the boronic acid is coupled with a halogenated or triflated heterocycle to form a C-C bond. This method is highly versatile for creating aryl-substituted heterocycles.

Furthermore, boronic acids can participate in cyclocondensation reactions. researchgate.net By reacting with molecules containing two or more reactive functional groups, boronic acids can be directly incorporated into a newly formed heterocyclic ring, often one containing the boron atom itself. researchgate.net This approach leads to the formation of novel boron-containing heterocycles like diazaborinines or oxadiazaboroles. researchgate.net The specific substitution pattern of this compound can be used to fine-tune the steric and electronic properties of the resulting heterocyclic systems. scholaris.ca

Table 3: Examples of Heterocyclic Systems Synthesized Using Boronic Acids

| Reaction Type | Boronic Acid Role | Heterocyclic Product Class |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylating agent | Aryl-pyridines, Aryl-quinolines, Aryl-imidazoles |

| Cyclocondensation | Ring-forming component | Benzoxaboroles, Diazaborinines |

| Petasis Reaction | Nucleophilic component | Substituted piperidines, morpholines |

Catalytic Roles and Ligand Design Involving 2 Chloro 6 Methylphenyl Boronic Acid

Boronic Acids as Lewis Acid Catalysts

Boronic acids, characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups, function as effective Lewis acid catalysts. Their catalytic activity stems from the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. This allows it to accept a pair of electrons from a Lewis base, such as the oxygen atom of a carbonyl group. mdpi.com This interaction activates the substrate, making it more susceptible to nucleophilic attack. The versatility of boronic acids is further enhanced by their ability to engage in reversible covalent interactions, particularly with hydroxyl and carboxylic acid groups. researchgate.net

The primary mechanism by which boronic acids catalyze reactions involving carbonyl compounds is through Lewis acid activation. By coordinating to the carbonyl oxygen, the boronic acid increases the electrophilicity of the carbonyl carbon. This activation is crucial for facilitating a variety of chemical transformations.

A significant application of this activation principle is in conjugate addition reactions, where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. Arylboronic acids are widely used as sources of aryl groups in metal-catalyzed 1,4-addition reactions to enones, enals, and enoates. illinois.eduorganic-chemistry.org While often used in conjunction with transition metal catalysts like rhodium (Rh) or palladium (Pd), the boronic acid plays a dual role: it serves as the organometallic reagent and its Lewis acidic nature can influence the reaction environment. organic-chemistry.orgnih.gov For instance, in Rh-catalyzed conjugate additions, the choice of boronic acid can significantly impact reaction outcomes. organic-chemistry.org The interaction between the boronic acid and the carbonyl group facilitates the addition of the aryl group from the organometallic catalyst to the unsaturated system.

Table 1: Examples of Metal-Catalyzed Conjugate Additions Using Arylboronic Acids

| Catalyst System | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Pd(II)/2,2'-bipyridine | α,β-unsaturated carbonyls | β-aryl carbonyls | organic-chemistry.org |

| Rh(I)/(S)-BINAP | α-benzylacrylates | α,α-dibenzylacetates | d-nb.info |

| [(cod)₂Rh]BF₄/Ba(OH)₂ | Enones | 1,2,3-trisubstituted indans | organic-chemistry.org |

This table illustrates common catalyst systems and substrates in conjugate addition reactions where arylboronic acids serve as the nucleophilic partner.

Boronic acids are effective catalysts for condensation reactions, which involve the formation of a larger molecule from smaller units with the elimination of a small molecule, such as water. Their utility has been demonstrated in aldol-type condensations and, notably, in the formation of amide bonds. mdpi.comnih.govresearchgate.net

Amide bond synthesis, a cornerstone of organic and medicinal chemistry, typically requires stoichiometric activating agents that generate significant waste. ucl.ac.uk Boron-based catalysts, including boric acid and arylboronic acids, offer a more sustainable alternative. researchgate.netucl.ac.uk The catalytic cycle for direct amidation involves the activation of a carboxylic acid by the boronic acid. The boronic acid reacts with the carboxylic acid to form an acyloxyboronate intermediate. This intermediate is more electrophilic than the original carboxylic acid, which facilitates the nucleophilic attack by an amine to form the amide bond and regenerate the boronic acid catalyst. nih.gov In some cases, the increased Lewis acidity of boronate esters formed in situ is proposed to drive the amidation reaction forward. griffith.edu.aubond.edu.au

Phenylboronic acid has been shown to mediate triple condensation reactions between phloroglucinol (B13840) and α,β-unsaturated carbonyl compounds, showcasing its broader utility in promoting complex C-C and C-O bond-forming condensation cascades. nih.gov

Ligand Design for Metal-Catalyzed Reactions

Beyond their direct catalytic role, boronic acids and their derivatives are integral to ligand design in transition-metal catalysis. The boronic acid moiety can be incorporated into a larger molecular scaffold that coordinates to a metal center, influencing the catalyst's activity, stability, and selectivity. mdpi.comnih.gov The ability of the boron atom to interchange between sp² and sp³ hybridization states allows for flexible and dynamic binding interactions. nih.gov

The structure of the arylboronic acid, including the nature and position of substituents on the aromatic ring, has a profound impact on the performance of metal-catalyzed reactions. These substituents exert both steric and electronic effects that can be tuned to optimize a specific transformation.

For a compound like (2-Chloro-6-methylphenyl)boronic acid, the ortho-substituents are particularly influential.

Steric Effects: The bulky methyl group and the chloro atom in the positions flanking the boronic acid group create significant steric hindrance. This can influence how the reagent docks with the metal's coordination sphere, potentially enhancing stereoselectivity by controlling the trajectory of substrate approach. Studies on Rh(I)-catalyzed tandem conjugate additions have shown that reactions are sensitive to steric effects, with ortho-substituted arylboronic acids affecting diastereoselectivity. organic-chemistry.org

Electronic Effects: The chloro group is electron-withdrawing via induction, while the methyl group is weakly electron-donating. This electronic push-pull can modulate the nucleophilicity of the aryl group during transmetalation to the catalytic center and affect the stability of organometallic intermediates, thereby influencing reaction rates and catalyst turnover.

These combined effects mean that the specific structure of this compound can be leveraged to achieve high selectivity in certain catalytic processes where control by ortho-substituents is paramount.

Arylboronic acids with specific substitution patterns can act as pre-catalysts or precursors for reactive intermediates in metal-catalyzed cycles. A notable example is the use of ortho-halo-substituted arylboronic esters as benzyne (B1209423) precursors. acs.org

In this context, a compound like the boronic ester of this compound could serve as a precursor to a metal-bound aryne. Research has demonstrated that 2-bromophenylboronic esters, in the presence of a palladium catalyst, can generate benzyne intermediates that are immediately trapped in cyclotrimerization reactions to form triphenylenes. acs.org The study noted that the corresponding 2-chloro substrate also worked, albeit less efficiently than the 2-bromo or 2-triflato derivatives. acs.org This process is distinct from traditional methods, as the palladium catalyst itself initiates the formation of the reactive benzyne intermediate from the boronic ester, which is then immediately bound to the metal as an η²-ligand. This application showcases the boronic acid derivative not as a simple reagent, but as a key component of the catalytic cycle, generating a highly reactive, metal-stabilized intermediate.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-bromophenylboronic acid |

| Boric acid |

| Phenylboronic acid |

| Phloroglucinol |

Stereochemical Control and Asymmetric Transformations Involving 2 Chloro 6 Methylphenyl Boronic Acid

Enantioselective Suzuki-Miyaura Coupling for Axially Chiral Biaryls

The enantioselective Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of axially chiral biaryls, which are prevalent motifs in chiral ligands, natural products, and pharmaceuticals. The steric properties of the ortho-substituted boronic acid are critical for achieving high enantioselectivity, as they influence the rotational barrier and the geometry of the transition state during the C-C bond formation.

While specific studies detailing the use of (2-Chloro-6-methylphenyl)boronic acid in this context are not extensively documented in the reviewed literature, research on analogous sterically hindered boronic acids provides significant insights. For instance, the coupling of aryl halides with boronic acids like 2-methylphenylboronic acid has been successfully employed to generate axially chiral products with high enantiomeric excess (ee). organic-chemistry.org The presence of ortho-substituents on both coupling partners is often necessary to create a sufficiently high barrier to rotation in the final biaryl product.

In a typical palladium-catalyzed asymmetric Suzuki-Miyaura reaction, a chiral phosphine (B1218219) ligand is used to induce enantioselectivity. The interplay between the sterically demanding boronic acid, the substituted aryl halide, and the chiral ligand environment around the metal center is crucial for the stereochemical outcome. For example, in the synthesis of biphenyl (B1667301) amides, the coupling of 2-cumyl-6-methylphenylbromide with 2-methylphenylboronic acid yielded the product with over 80% ee. organic-chemistry.org This demonstrates that even with significant steric hindrance, high levels of asymmetric induction are achievable. The challenge often lies in overcoming the reduced reaction rates associated with bulky substrates. researchgate.net

Table 1: Examples of Enantioselective Suzuki-Miyaura Coupling with Ortho-Substituted Boronic Acids

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 2-Cumyl-6-methylphenylbromide | 2-Methylphenylboronic acid | Pd(OAc)₂ / KenPhos | >70 | >80 |

| 2-Bromo-3-methyl-N-phenylbenzamide | 1-Naphthylboronic acid | Pd₂(dba)₃ / Chiral Monophosphine | 99 | 88 |

| Diethyl 1-bromo-2-naphthylphosphonate | 2-Formylphenylboronic acid | Palladium-Cy-MOP | 97 | 97 |

This table presents data from studies on sterically hindered boronic acids analogous to this compound to illustrate the potential of this class of compounds in generating axial chirality.

Asymmetric Addition Reactions to Carbonyls and Imines

The 1,2-addition of organoboronic acids to carbonyls and imines is a fundamental C-C bond-forming reaction for the synthesis of chiral secondary and tertiary alcohols and amines. The use of sterically hindered arylboronic acids like this compound in these transformations is of interest for the construction of highly congested stereocenters.

Rhodium and palladium complexes are commonly used catalysts for these asymmetric additions. The reaction mechanism typically involves the transmetalation of the aryl group from boron to the metal, followed by nucleophilic addition to the electrophilic carbonyl or imine carbon. The chiral ligand bound to the metal center orchestrates the facial selectivity of the addition.

While specific examples employing this compound are not prevalent in the surveyed literature, studies on other 2,6-disubstituted phenylboronic acids highlight the challenges and opportunities. The steric bulk of the boronic acid can enhance enantioselectivity by creating a more ordered and diastereomerically differentiated transition state. However, this same steric hindrance can significantly impede the initial transmetalation step, requiring more forcing reaction conditions or highly active catalysts. Research has shown that even with less hindered ortho-substituted boronic acids, achieving high yields and enantioselectivities can be challenging and highly dependent on the specific substrate, catalyst, and ligand combination.

Table 2: Catalytic Systems for Asymmetric Addition of Arylboronic Acids

| Electrophile Type | Arylboronic Acid Type | Catalyst System | Product Type | Typical Enantioselectivity |

|---|---|---|---|---|

| Aldehydes | Phenylboronic acid | Rh(I) / Chiral Diene | Secondary Alcohols | High to Excellent |

| Ketones | Arylboronic acids | Rh(I) / WingPhos | Tertiary Alcohols | Excellent |

| N-Sulfinyl Imines | Arylboronic acids | Rh(I) / Chiral Phosphine | Chiral Amines | Excellent |

| Cyclic Enones | Arylboronic acids | Pd(II) / PyOx Ligand | β-Substituted Ketones | High to Excellent |

This table summarizes common catalytic systems used for asymmetric additions of arylboronic acids, providing context for the potential application of hindered variants like this compound.

Enantioselective Synthesis of Nitrogen-Containing Heterocycles (e.g., Piperidines)

Nitrogen-containing heterocycles, particularly piperidines, are core structures in a vast number of pharmaceuticals and natural products. The development of enantioselective methods for their synthesis is a key area of research. One approach involves the rhodium-catalyzed asymmetric addition of arylboronic acids to partially reduced pyridine (B92270) rings.

The steric and electronic properties of the arylboronic acid play a crucial role in the success of these reactions. Research on the synthesis of 3-substituted piperidines has shown that ortho-substituted phenylboronic acids can exhibit significantly different reactivity profiles. Specifically, in a rhodium-catalyzed asymmetric reductive Heck reaction to form 3-aryltetrahydropyridines, both 2-methylphenylboronic acid and 2-chlorophenylboronic acid demonstrated poor reactivity. researchgate.netacs.org Given that this compound possesses even greater steric hindrance due to its 2,6-disubstitution, it is expected to be even less reactive under these conditions.

In contrast, other substituted boronic acids have been successfully employed in the same reaction system, affording the desired heterocyclic products in good yields and excellent enantioselectivities. This highlights the fine balance between steric demand for stereocontrol and the requirement for sufficient reactivity at the metal center.

Table 3: Reactivity of Arylboronic Acids in the Asymmetric Synthesis of 3-Substituted Piperidines

| Arylboronic Acid | Reactivity/Result | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 2-Chlorophenylboronic acid | Poor Reactivity | N/A | N/A |

| 2-Methylphenylboronic acid | Poor Reactivity | N/A | N/A |

| 2-Fluorophenylboronic acid | Successful Coupling | 25 | 99 |

| 1-Naphthylboronic acid | Successful Coupling | 41 | 99 |

| 3,5-Dimethylphenylboronic acid | Successful Coupling | 85 | 99 |

Data sourced from studies on the Rh-catalyzed synthesis of 3-substituted tetrahydropyridines, precursors to piperidines. researchgate.netacs.org

Diastereoselective Reactions Incorporating Hindered Boronic Acid Moieties

Diastereoselective reactions rely on the control of stereochemistry when forming a new stereocenter in a molecule that already contains one or more stereocenters. The steric bulk of reagents like this compound can be a powerful tool for inducing high levels of diastereoselectivity. The hindered nature of the boronic acid can lead to a strong facial bias in its addition to a chiral substrate, where it approaches from the less sterically encumbered face.

Although specific examples of diastereoselective reactions involving this compound are not widely reported, the principle can be illustrated by considering the addition of hindered boronic acids to chiral aldehydes or imines. In such reactions, the existing stereocenter in the electrophile creates a chiral environment. The large steric profile of the 2,6-disubstituted phenyl group would likely result in a highly organized, chair-like transition state (e.g., a Zimmerman-Traxler model) where the bulky aryl group preferentially occupies a pseudo-equatorial position to minimize steric clashes, thus dictating the stereochemistry of the newly formed hydroxyl or amino group.

The challenge in these reactions remains overcoming the low reactivity associated with sterically demanding boronic acids. Often, the development of highly active catalyst systems or the use of more reactive boronate esters (e.g., MIDA boronates or trifluoroborates) is necessary to achieve efficient transformation while still benefiting from the steric influence of the aryl moiety. The successful application of such strategies allows for the synthesis of complex molecules with multiple, well-defined stereocenters.

Advanced Analytical and Computational Studies of 2 Chloro 6 Methylphenyl Boronic Acid

Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry for structural elucidation and reaction monitoring beyond basic identification)

Advanced spectroscopic methods are indispensable for the detailed structural elucidation of (2-Chloro-6-methylphenyl)boronic acid and for monitoring its transformations during chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic arrangement. In ¹H NMR, the chemical shifts of the aromatic protons are influenced by the electron-withdrawing chloro group and the electron-donating methyl group. The protons on the boronic acid moiety, -B(OH)₂, typically exhibit a broad signal that can shift depending on concentration, solvent, and temperature due to hydrogen exchange. ¹³C NMR helps in assigning the carbon skeleton, with the carbon atom attached to the boron (C-B bond) showing a characteristic chemical shift. Furthermore, ¹¹B NMR is a powerful tool specific to boron-containing compounds, where the chemical shift and signal width can provide information about the coordination state (trigonal vs. tetrahedral) of the boron atom.

Infrared (IR) Spectroscopy is used to identify functional groups. The IR spectrum of this compound is characterized by a strong, broad absorption band for the O-H stretching of the hydroxyl groups, typically in the 3200-3600 cm⁻¹ region. researchgate.net A strong band corresponding to the B-O stretching vibration is also prominent, usually found around 1350 cm⁻¹. researchgate.net The C-Cl stretching vibration appears in the fingerprint region, while C-H stretching and bending vibrations from the methyl group and the aromatic ring are also observed. researchgate.net These specific bands can be monitored to follow reactions, such as the consumption of the O-H group during esterification.

Mass Spectrometry (MS) offers insights into the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak may be observed, but significant fragmentation is common. youtube.comyoutube.com Key fragmentation pathways for phenylboronic acids involve the loss of water (H₂O), the hydroxyl group (OH), and the entire boronic acid group [B(OH)₂]. The unimolecular decomposition of phenylboronic acid temporary negative ions often results in the formation of BO⁻ and BO₂⁻ fragments. nih.gov Analysis of these fragmentation patterns is crucial for confirming the structure and identifying intermediates or byproducts in reaction mixtures. youtube.comnih.gov

| Technique | Feature | Typical Range/Value | Information Provided |

|---|---|---|---|

| ¹H NMR | B(OH)₂ Protons | 4.5 - 8.0 ppm (broad) | Presence of boronic acid hydroxyl groups. |

| ¹³C NMR | C-B Carbon | ~130 ppm (broad) | Identifies the carbon directly bonded to boron. |

| ¹¹B NMR | Trigonal Boron | 25 - 35 ppm | Confirms sp² hybridization state of boron. |

| IR | O-H Stretch | 3200 - 3600 cm⁻¹ (broad) | Indicates hydroxyl groups of the boronic acid. |

| IR | B-O Stretch | 1330 - 1380 cm⁻¹ (strong) | Characteristic vibration of the boronic acid moiety. |

| Mass Spec | Fragmentation | Loss of H₂O, OH, B(OH)₂ | Confirms molecular structure and connectivity. |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. Studies on ortho-substituted phenylboronic acids consistently show that they form hydrogen-bonded dimers in the crystal lattice, similar to carboxylic acids. psu.edursc.org

Due to the steric hindrance from the ortho-chloro and methyl substituents, the boronic acid group, -B(OH)₂, is typically twisted out of the plane of the phenyl ring. rsc.org This dihedral angle is a critical conformational parameter. For instance, in the related sterically hindered compound (2′,3,6′-trichlorobiphenyl-2-yl)boronic acid, the boronic acid group is twisted by 69.2° relative to the phenyl ring. researchgate.net Similarly, for ortho-(trifluoromethyl)phenylboronic acid, this twist is 55.9°. nih.gov This deviation from planarity affects the molecule's electronic properties and its ability to participate in intermolecular interactions.

The crystal packing is dominated by a network of hydrogen bonds. Typically, two molecules of the boronic acid form a centrosymmetric dimer via two strong O-H···O hydrogen bonds, creating a characteristic eight-membered ring. psu.eduresearchgate.net These dimeric units then further assemble into ribbons or sheets through additional, weaker hydrogen bonds. psu.edursc.org This structural information is vital for understanding polymorphism and for designing materials with specific solid-state properties.

| Parameter | Typical Observation | Significance |

|---|---|---|

| Primary Supramolecular Unit | Hydrogen-bonded dimer | Defines the basic building block in the crystal lattice. psu.edu |

| Hydrogen Bonding Motif | R²₂(8) ring motif | Characteristic of boronic acid and carboxylic acid dimers. researchgate.net |

| C-C-B-O Dihedral Angle | 30° - 70° | Quantifies the twist of the boronic acid group due to steric hindrance. researchgate.netnih.gov |

| B-O Bond Lengths | ~1.37 Å | Typical bond length for trigonal boronic acids. nih.gov |

| C-B Bond Length | ~1.56 Å | Reflects the bond between the aryl ring and the boron atom. nih.gov |

Computational Chemistry and Theoretical Modeling

Computational methods provide a powerful complement to experimental studies, offering deep insights into the electronic structure, reactivity, and dynamics of this compound.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is widely used to model the geometry and electronic properties of boronic acids. nih.govresearchgate.net DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles, which show good agreement with experimental data from X-ray crystallography. tandfonline.com

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding reactivity. For phenylboronic acids, the HOMO is typically a π-orbital located on the aromatic ring, while the LUMO is often associated with the vacant p-orbital on the boron atom and the π* system of the ring. researchgate.net The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. Substituents like chlorine and methyl groups modify these orbital energies, thereby tuning the compound's reactivity in processes like the Suzuki-Miyaura coupling.

| Property | Description | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electrophilicity of the boron center). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity; a smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites for reactions. nih.gov |

Prediction of pKa and Substituent Effects on Acidity

The acidity (pKa) of a boronic acid is a fundamental property that governs its behavior in solution and its reactivity, particularly in forming boronate esters or participating in transmetalation. mdpi.com Boronic acids are Lewis acids that accept a hydroxide (B78521) ion to form a tetrahedral boronate anion. Computational models, often combining DFT with a continuum solvation model, can predict pKa values with reasonable accuracy. researchgate.net

The acidity of this compound is influenced by both electronic and steric effects from the ortho substituents. The electron-withdrawing inductive effect of the chlorine atom generally increases acidity (lowers pKa). Conversely, the electron-donating methyl group tends to decrease acidity. mdpi.com However, for ortho-substituents, a significant steric effect is also at play. The bulky groups can hinder the geometric change from a planar trigonal acid to a tetrahedral boronate anion, thereby increasing the pKa (decreasing acidity). mdpi.comresearchgate.net This steric opposition makes the acidity of ortho-substituted isomers complex to predict without computational analysis. mdpi.com

Molecular Dynamics Simulations of Boronic Acid Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can model its dynamic behavior in different environments. For instance, simulations can predict how the molecule interacts with solvent molecules, aggregates in solution, or binds to a biological target like an enzyme. mdpi.comacs.org

In the context of drug design, MD simulations can be used to explore the binding of the boronic acid to the active site of a protein, such as a serine protease, where it can form a reversible covalent bond with a catalytic serine residue. acs.org These simulations provide detailed information on the binding orientation, interaction energies, and the stability of the complex, which is invaluable for designing more potent inhibitors. mdpi.com

Transition State Analysis and Mechanistic Pathways

Computational chemistry is essential for elucidating the detailed mechanisms of reactions involving boronic acids, most notably the Suzuki-Miyaura cross-coupling reaction. nih.gov The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

| Reaction Step | Description | Typical Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition | Pd(0) inserts into the aryl-halide bond. | 10 - 20 |

| Transmetalation | Aryl group transfers from boron to palladium. | 15 - 35 (often rate-limiting) nih.gov |

| Reductive Elimination | The new C-C bond is formed, regenerating Pd(0). | 5 - 15 |

Challenges and Future Directions in 2 Chloro 6 Methylphenyl Boronic Acid Research

Overcoming Reactivity Limitations of Hindered Boronic Acids

The primary challenge associated with (2-chloro-6-methylphenyl)boronic acid is its reduced reactivity in cornerstone reactions like the Suzuki-Miyaura cross-coupling. The presence of the chloro and methyl groups ortho to the boronic acid moiety sterically encumbers the boron center, hindering the crucial transmetalation step in the catalytic cycle. This often leads to low yields, slow reaction rates, or complete lack of reactivity under standard coupling conditions.

To address these limitations, a significant research focus has been the development of advanced catalyst systems. The steric and electronic properties of phosphine (B1218219) ligands coordinated to the palladium center have been shown to dramatically influence the outcome of these reactions. For instance, specialized, bulky, and electron-rich phosphine ligands have been designed to facilitate the coupling of sterically demanding substrates.

Key strategies and research findings include:

Novel Ligand Design: Ligands such as AntPhos and BI-DIME have demonstrated excellent reactivity for tetra-ortho-substituted biaryl coupling. The unique structure of these ligands is believed to prevent side reactions like β-hydride elimination and promote the desired cross-coupling pathway.

Advanced Catalyst Systems: Robust acenaphthoimidazolylidene palladium N-heterocyclic carbene (NHC) complexes have emerged as highly efficient catalysts for Suzuki-Miyaura reactions involving sterically hindered arylboronic acids and aryl halides. These catalysts show broad substrate tolerance and can achieve high yields even with low catalyst loadings under mild conditions. The "flexible steric bulk" and strong σ-donor properties of these NHC ligands are considered crucial for their high catalytic activity.

Optimization of Reaction Conditions: The choice of base and solvent is critical. Studies have shown that combinations like t-BuOK in dioxane are highly effective for couplings with hindered substrates, achieving near-quantitative yields.

The table below summarizes catalyst systems that have shown success in overcoming the reactivity limitations of sterically hindered boronic acids.

| Catalyst/Ligand System | Substrate Type | Key Advantages |

| Pd-AntPhos | Di-ortho-substituted aryl halides & secondary alkylboronic acids | High reactivity, broad scope, overcomes β-hydride elimination. |

| Pd/BI-DIME | Extremely hindered substrates (e.g., ortho-isopropyl) | Facilitates synthesis of highly hindered biaryls. |

| Pd-NHC Complexes | Sterically hindered arylboronic acids and aryl chlorides | High efficiency, low catalyst loadings, mild conditions, broad tolerance. |

Developing More Efficient and Sustainable Synthetic Routes

The traditional synthesis of arylboronic acids often involves organolithium or Grignard reagents, which can have limitations regarding functional group tolerance and the use of cryogenic conditions. Future research is geared towards developing more efficient, scalable, and environmentally benign synthetic routes to this compound and its derivatives.

Current and emerging sustainable approaches include:

Palladium-Catalyzed Borylation: A direct synthesis of arylboronic acids from the corresponding aryl chlorides using tetrahydroxydiboron (B₂(OH)₄) has been reported. This method is advantageous as it starts from readily available aryl chlorides and avoids harsh organometallic intermediates. The reaction has been shown to be effective for highly hindered 2,6-disubstituted aryl chlorides.

Iridium-Catalyzed C-H Borylation: This powerful technique allows for the direct conversion of C-H bonds to C-B bonds, offering an atom-economical route to boronic esters. This approach eliminates the need for pre-functionalized starting materials like aryl halides, reducing waste.

Mechanochemistry: Ball-milling has been explored as a green and solvent-free alternative for the synthesis of boronic esters. This method can be superior to solution-based approaches, often proceeding with higher efficiency and avoiding bulk solvent usage.

Multicomponent Reactions (MCRs): MCRs offer a sustainable pathway by combining three or more reactants in a single step, which increases atom economy and reduces purification steps. Microwave-assisted MCRs using green solvents like ethanol have been successfully employed to produce boron-containing molecules from ortho-substituted formylphenylboronic acids.

These modern synthetic methods represent a significant step towards the "green" production of valuable boronic acid reagents.

Expanding the Scope of Compatible Reaction Conditions and Functional Group Tolerance

A major goal in synthetic chemistry is the development of robust reactions that tolerate a wide array of functional groups, thereby minimizing the need for protecting group strategies. For hindered boronic acids like this compound, finding reaction conditions that are both effective for the coupling and compatible with sensitive functionalities is crucial.

Research has shown that specific palladium precatalysts combined with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can significantly expand the substrate scope. For instance, robust Pd-NHC catalyst systems have been shown to tolerate free hydroxyl and amino groups without the need for protection. This is a significant advantage in the synthesis of complex molecules, such as pharmaceuticals and natural products.

Furthermore, the use of N-methyliminodiacetic acid (MIDA) boronates has emerged as a general solution for handling unstable boronic acids. These air-stable, crystalline derivatives can engage in slow-release cross-coupling, maintaining a low concentration of the free boronic acid in solution. This strategy has proven effective for coupling with challenging partners, including deactivated aryl chlorides and heteroaryl chlorides, under conditions that tolerate a broad range of functional groups.

The table below highlights reaction conditions and their compatibility with various functional groups in couplings involving hindered boronic acids.

| Catalyst System | Base | Solvent | Tolerated Functional Groups (Examples) |

| Pd-NHC Complex | t-BuOK | Dioxane | Free -OH, -NH₂ groups. |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | Esters, ketones, amides. |

| Pd₂(dba)₃ / XPhos | K₂CO₃ | DMF/IPA | Heterocycles, deactivated chlorides. |

Future efforts will likely focus on developing catalysts that operate under even milder conditions (e.g., room temperature) and are compatible with an even wider range of sensitive functional groups, further streamlining synthetic routes to complex molecules.

Exploring Novel Reactivity Modes and Catalytic Applications

While the Suzuki-Miyaura reaction is the most prominent application, the unique electronic properties of this compound open doors to other reactivity modes. Expanding beyond traditional cross-coupling is a key area for future research.

Chan-Lam Coupling: Copper-catalyzed N-arylation reactions represent a powerful method for forming C-N bonds. Mild and efficient methods have been developed for the coupling of hindered imidazoles with di-ortho-substituted boronic acids, demonstrating the feasibility of using these hindered reagents in C-N bond formation.

Petasis (Borono-Mannich) Reaction: This multicomponent reaction combines an amine, a carbonyl compound, and a boronic acid to form substituted amines. The reaction is known to tolerate sterically hindered primary amines and a wide range of arylboronic acids, offering a versatile route to complex amine structures that would be difficult to access otherwise.

Boronic Acid Catalysis: A fascinating and growing area of research is the use of boronic acids themselves as catalysts. Electron-deficient arylboronic acids can catalyze dehydrative reactions, such as amidations and esterifications. The steric hindrance and electronic properties of this compound could be harnessed to achieve unique selectivity in these transformations. For example, ortho-substituents on boronic acid catalysts have been shown to hinder deleterious coordination of amine substrates in amidation reactions, improving catalytic efficiency.

The exploration of these alternative reactivities will significantly broaden the synthetic toolbox available to chemists and unlock new pathways for the construction of complex molecular architectures.

Computational Design of Enhanced Boronic Acid Reagents and Catalysts

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and designing improved reagents and catalysts. For the challenges posed by sterically hindered boronic acids, computational approaches offer a pathway to rational design rather than empirical screening.

Mechanistic Elucidation: DFT studies have been used to map the entire catalytic cycle of the Suzuki-Miyaura reaction. These studies can pinpoint the energetic barriers of key steps, such as transmetalation, and reveal how steric hindrance impacts the reaction pathway. For instance, calculations can quantify the steric strain in the tetrahedral boronate intermediate, which can correlate with reactivity. Understanding these effects at a molecular level allows for the targeted design of ligands and catalysts that lower these barriers.

Predictive Modeling: Computational models are being developed to predict the outcome of reactions. By correlating calculated molecular properties (e.g., steric parameters like Sterimol values, electronic properties like NBO charges) with experimental results, it is possible to build models that predict reaction efficiency and selectivity. This approach can accelerate the discovery of optimal reaction conditions and catalyst structures.

Catalyst Design: In silico design allows for the virtual screening of new catalysts. For example, combined experimental and computational studies have shown that the steric properties of organophosphorus catalysts can be rationally designed to enable novel C-N cross-coupling reactions. This design-driven approach can be applied to develop new palladium ligands or even novel boronic acid-based catalysts specifically tailored for hindered substrates.

Understanding Reagent Stability: Computational methods are also used to study the decomposition pathways of boronic acids, such as protodeboronation. By understanding the mechanisms of instability, more robust boronic acid derivatives or reaction conditions that suppress these side reactions can be designed.

The synergy between computational modeling and experimental work is poised to accelerate the development of next-generation catalysts and reagents, making the use of challenging building blocks like this compound more efficient and predictable.

Q & A

Basic Research Questions

Q. What are the common synthetic challenges in synthesizing (2-Chloro-6-methylphenyl)boronic acid, and how can purification be optimized?

- Methodological Answer : Synthesis of arylboronic acids often begins with prodrugs (e.g., pinacol esters) due to the instability of free boronic acids during purification. For this compound, intermediates like its pinacol ester can be synthesized via Miyaura borylation using Pd catalysts. Purification challenges arise from residual catalysts and byproducts; flash chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) is recommended. Automated mass spectrometry (MS) can monitor reaction progress and purity .

Q. How can boronic acid-diol interactions be utilized in designing glucose-responsive materials?

- Methodological Answer : Boronic acids form reversible esters with 1,2- or 1,3-diols (e.g., glucose). For glucose-responsive polymers, conjugate this compound to a polymer backbone (e.g., poly(3-acrylamidophenylboronic acid)). Under physiological pH, glucose binding disrupts boroxine crosslinks, altering solubility. This mechanism is applied in insulin delivery systems; validate responsiveness via dynamic light scattering (DLS) or fluorescence quenching assays .

Q. What computational approaches aid in predicting the mutagenic potential of boronic acid impurities?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models (e.g., Derek Nexus) to flag mutagenicity alerts. Compare impurity structures (e.g., methyl phenylboronic acid) to known genotoxins. Validate predictions with Ames tests or LC-MS/MS impurity profiling at sub-ppm levels .

Advanced Research Questions

Q. What methodologies are recommended for analyzing the binding kinetics of this compound with diols under physiological conditions?

- Methodological Answer : Stopped-flow fluorescence spectroscopy is optimal for measuring binding kinetics. Prepare a boronic acid solution (pH 7.4) and rapidly mix with diol (e.g., fructose). Monitor fluorescence changes (e.g., using isoquinolinylboronic acid derivatives). Calculate association rate constants (kon) and dissociation rates (koff), noting that kon follows fructose > tagatose > glucose .

Q. How can LC-MS/MS be optimized for detecting trace impurities in this compound samples?

- Methodological Answer : Use triple-quadrupole LC-MS/MS in multiple reaction monitoring (MRM) mode. Ionize underivatized boronic acids via electrospray ionization (ESI−). Optimize collision energy for fragments (e.g., m/z 154 → 137 for methyl phenylboronic acid). Validate linearity (0.1–1.0 ppm), accuracy (spike-recovery 80–120%), and robustness (pH/temperature variations) per ICH guidelines .

Q. What strategies assess the thermal stability of this compound derivatives for flame-retardant applications?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen (10°C/min) identifies decomposition temperatures. Correlate structural features (e.g., halogen substitution, boronic acid multiplicity) with char residue. For flame retardancy, test oxygen index (LOI) and UL-94 vertical burning. Derivatives with higher thermal stability (>250°C) show enhanced flame suppression .

Q. How can MALDI-MS be adapted for sequencing peptide boronic acids with multiple boronic acid moieties?

- Methodological Answer : Convert boronic acids to pinacol esters to prevent trimerization. Use 2,5-dihydroxybenzoic acid (DHB) matrix for in situ esterification. Perform MS/MS on DHB-adducted peptides (e.g., [M+DHB+H]<sup>+</sup>). For branched peptides, utilize collision-induced dissociation (CID) to sequence fragments and assign boronic acid positions .

Q. What in vitro assays evaluate the anticancer potential of this compound derivatives?

- Methodological Answer : Test cytotoxicity against glioblastoma (U87) or triple-negative breast cancer (MDA-MB-231) cells via MTT assay (IC50). For tubulin inhibitors, measure polymerization inhibition using fluorescence (e.g., DAPI) or turbidity assays. Confirm apoptosis via Annexin V-FITC/PI staining and flow cytometry .

Q. How can boronic acids be rationally designed as reversible covalent enzyme inhibitors?

- Methodological Answer : Use substrate mimicry (e.g., bortezomib’s dipeptidyl boronic acid structure targeting proteasomes). Co-crystallize with the enzyme (e.g., 20S proteasome) to optimize binding geometry. Adjust boronic acid electrophilicity (e.g., via ortho-substituents) to balance binding reversibility and potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.